2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid
Description
2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid is a chiral morpholine derivative featuring a benzoic acid core linked to a substituted morpholine ring via a carbamoyl bridge. This compound is of interest in medicinal chemistry due to its hybrid structure, which combines the metabolic stability of morpholine derivatives with the carboxylic acid functionality, enabling applications in prodrug design or enzyme inhibition .
Properties
IUPAC Name |
2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-7-16(8-10(2)20-9)14(19)15-12-6-4-3-5-11(12)13(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,19)(H,17,18)/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUIQLJNLKJSDU-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with a benzoic acid derivative under specific conditions. One common method is the condensation reaction, where the morpholine derivative is reacted with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety or the morpholine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
4-Benzylmorpholine-3-carboxylic acid (C₁₂H₁₅NO₃, MW 221.25): Features a benzyl group at position 4 and a carboxylic acid at position 3 of the morpholine ring. Lacks stereochemical complexity compared to the target compound .
4-Benzyl-2-morpholinecarboxylic acid hydrochloride (C₁₂H₁₅NO₃·HCl, MW 257.71): Includes a hydrochloride salt, enhancing solubility. The 2-carboxylic acid position distinguishes it from the target compound’s benzoic acid linkage .
(4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid: A thiazolidine derivative with amino and hydroxyphenyl groups, highlighting divergent biological targeting (e.g., β-lactamase inhibition) compared to morpholine-based structures .
Physicochemical and Commercial Properties
Biological Activity
2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid, with the CAS number 1921239-77-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
- Structure : The compound features a morpholine ring substituted with a carbonyl group and an amino group attached to a benzoic acid moiety.
Anticonvulsant Activity
Recent studies have indicated that derivatives of morpholine compounds exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested for their efficacy in seizure models. A notable study reported that certain morpholine derivatives increased the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in inhibiting neuronal excitability throughout the nervous system. This increase was associated with reduced seizure activity in animal models .
The proposed mechanism by which these compounds exert their anticonvulsant effects includes:
- GABAergic Modulation : By enhancing GABA levels and inhibiting GABA transaminase, these compounds can increase the inhibitory tone in the central nervous system.
- Ion Channel Interaction : Some studies suggest that morpholine derivatives may interact with voltage-gated ion channels, thereby stabilizing neuronal membranes and preventing hyperexcitability.
Anti-inflammatory Properties
Aside from anticonvulsant activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds in this class have shown promise in inhibiting pro-inflammatory cytokines and mediators in vitro. This effect could be beneficial for conditions characterized by chronic inflammation .
Study 1: Anticonvulsant Efficacy
In a study conducted on various morpholine derivatives, including those similar to this compound, researchers evaluated their efficacy using the maximal electroshock test (MES). The results demonstrated that specific derivatives exhibited significant anticonvulsant activity without neurotoxic effects. The prototype compound significantly increased GABA levels by 118% compared to controls .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of similar morpholine-based compounds. In vitro assays revealed that these compounds could effectively reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. The findings suggest potential therapeutic applications in inflammatory diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.30 g/mol |
| Anticonvulsant Activity | Significant (increased GABA) |
| Anti-inflammatory Activity | Reduces TNF-α and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
